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Compound of Interest

Compound Name: ARN272

Cat. No.: B10752152 Get Quote

A direct comparative analysis between ARN272 and JNJ-42165279 cannot be conducted at

this time due to the absence of publicly available scientific literature and clinical data for a

compound designated as ARN272. Extensive searches have yielded no information on the

mechanism of action, preclinical, or clinical efficacy of ARN272.

This guide will therefore provide a comprehensive overview of JNJ-42165279, a potent and

selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data presented is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of FAAH inhibition.

JNJ-42165279: A Profile
JNJ-42165279, developed by Janssen Pharmaceutica, is a selective and orally bioavailable

inhibitor of the FAAH enzyme.[1][2] It acts by covalently binding to the catalytic site of FAAH,

thereby preventing the degradation of endogenous fatty acid amides such as anandamide

(AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1] This mechanism of

action leads to an elevation of these endocannabinoids in both the brain and peripheral tissues.

[1][3] JNJ-42165279 has been investigated for its therapeutic potential in anxiety disorders,

major depressive disorder, and neuropathic pain.[2][3]

Mechanism of Action: FAAH Inhibition
The primary mechanism of action for JNJ-42165279 is the inhibition of the FAAH enzyme.

FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid
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anandamide and other related fatty acid amides. By inhibiting FAAH, JNJ-42165279 increases

the levels of these signaling molecules, which can then exert their effects on various

physiological processes, including pain, mood, and anxiety.
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Diagram 1: Simplified signaling pathway of FAAH inhibition by JNJ-42165279.

Preclinical Efficacy
Preclinical studies in rodent models have demonstrated the ability of JNJ-42165279 to

effectively block FAAH in both the brain and periphery, leading to increased concentrations of

AEA, OEA, and PEA.[1][3] This was associated with efficacy in a spinal nerve ligation (SNL)

model of neuropathic pain.[3]

Table 1: Preclinical Characterization of JNJ-42165279

Parameter Species Value Reference

hFAAH IC50 Human (recombinant) 70 ± 8 nM [4]

rFAAH IC50 Rat (recombinant) 313 ± 28 nM [4]

Clinical Efficacy
JNJ-42165279 has been evaluated in Phase I and Phase II clinical trials for various indications.
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Social Anxiety Disorder (SAD)
A Phase II, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25

mg daily) in patients with SAD over 12 weeks.[5][6]

Table 2: Efficacy of JNJ-42165279 in Social Anxiety Disorder

Endpoint
JNJ-42165279
(n=74)

Placebo (n=75) p-value Reference

Mean change

from baseline in

LSAS total score

-29.4 (SD 27.47) -22.4 (SD 23.57) Not Significant [5][6]

% subjects with

≥30%

improvement in

LSAS total score

42.4% 23.6% 0.04 [5][6]

% subjects with

CGI-I score of

"much" or "very

much" improved

44.1% 23.6% 0.02 [5][7]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD:

Standard Deviation.

While the primary endpoint of mean change in LSAS total score was not met, key secondary

endpoints showed a statistically significant improvement, suggesting an anxiolytic effect.[5][6]

Pharmacodynamics in Healthy Volunteers
A multiple-ascending dose and PET study in healthy volunteers demonstrated potent central

and peripheral FAAH inhibition by JNJ-42165279.[8][9]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers
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Parameter Dose Effect Reference

Brain FAAH

Occupancy
≥10 mg (single dose) Saturation (96-98%) [8][9]

Plasma AEA

Concentration

10-100 mg (single

dose)
5.5-10-fold increase [8]

CSF AEA

Concentration

10-75 mg (daily for 7

days)
~41-77-fold increase [8]

AEA: Anandamide; CSF: Cerebrospinal Fluid.

Experimental Protocols
FAAH Inhibition Assay (In Vitro)
The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified.

The apparent IC50 values were determined after a 1-hour preincubation of the compound with

the enzyme.[4] The assay likely involved measuring the enzymatic activity of FAAH in the

presence of varying concentrations of JNJ-42165279, using a fluorescent or radiolabeled

substrate.
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Diagram 2: General workflow for an in vitro FAAH inhibition assay.

Phase II Clinical Trial in Social Anxiety Disorder
(NCT02432703)
This was a multicenter, double-blind, placebo-controlled, randomized, parallel-group study.[7]

149 subjects were randomized to receive either 25 mg of JNJ-42165279 or a placebo daily for

12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS)

total score from baseline to the end of the study. Secondary endpoints included the proportion

of responders (≥30% improvement in LSAS) and the Clinical Global Impression-Improvement

(CGI-I) scale.[5][6]
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Summary
JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in

humans, leading to substantial increases in endocannabinoid levels. While it did not meet its

primary endpoint in a Phase II trial for Social Anxiety Disorder, the positive signals on

secondary endpoints suggest potential anxiolytic effects.[5][6] Further investigation may be

warranted to optimize dosing and identify patient populations most likely to respond to this

therapeutic strategy. A direct comparison with other compounds in its class, such as the

reportedly developmental ARN272, is not possible without publicly accessible data.

Need Custom Synthesis?
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To cite this document: BenchChem. [A Comparative Analysis of FAAH Inhibitors: JNJ-
42165279 Efficacy Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752152#arn272-vs-jnj-42165279-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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